SB-590885 is a potent and selective inhibitor of the B-Raf kinase, particularly effective against the V600E mutant variant associated with various cancers, including melanoma. This compound is classified as a type I inhibitor, which binds to the active conformation of the B-Raf protein. Its development stemmed from the need for targeted therapies in oncology, particularly for tumors harboring specific mutations that drive cancer progression.
SB-590885 was discovered through high-throughput screening of compound libraries aimed at identifying selective inhibitors of oncogenic kinases. It belongs to the class of pyridopyrazinone compounds and has shown significant selectivity for B-Raf over other kinases, making it a valuable candidate for cancer treatment.
The synthesis of SB-590885 involves several steps, typically starting from readily available precursors. The process includes:
The detailed synthetic pathway typically includes reagents like anhydrous potassium carbonate and methyl iodide in dimethylformamide, followed by extraction and purification steps using diethyl ether and brine washes .
The molecular structure of SB-590885 can be represented as follows:
The compound features a pyridopyrazinone core with various substituents that are critical for its binding affinity to the B-Raf kinase. The three-dimensional conformation allows it to fit into the ATP-binding site of B-Raf, stabilizing its active form .
SB-590885 undergoes specific interactions with B-Raf that inhibit its kinase activity. The primary reaction involves:
In vitro assays have demonstrated that SB-590885 has an IC value in the low nanomolar range (around 0.013 μM for V600E B-Raf), indicating its high potency .
The mechanism of action of SB-590885 involves:
Research indicates that this mechanism is particularly effective against cells expressing the V600E mutation, which is prevalent in many aggressive tumors .
Additional analyses include thermal stability assessments and spectroscopic characterizations (NMR, IR) confirming its structural integrity post-synthesis .
SB-590885 has significant applications in cancer research and therapeutic development:
The discovery of the BRAF oncogene in 2002 marked a paradigm shift in understanding melanoma, thyroid, and colorectal cancers. Early inhibitors like sorafenib (a multi-kinase agent) showed limited efficacy against B-RafV600E due to off-target effects and poor cellular potency (IC₅₀ >2-5 μM) [5] [9]. This underscored the need for selective inhibitors capable of precisely targeting mutant B-Raf without broad kinase suppression. SB-590885 emerged from rational drug design efforts focused on imidazole-based triaryl compounds, leveraging structural insights into the B-Raf ATP-binding pocket [2] [4]. Its development represented a strategic pivot toward type I inhibitors, which stabilize the active kinase conformation—contrasting with earlier type II agents like sorafenib that target inactive forms [2] [5].
Key Biochemical Properties:SB-590885 exhibits sub-nanomolar affinity for B-RafV600E (Ki = 0.16 nM), with 11-fold selectivity over c-Raf (Ki = 1.72 nM) and minimal activity against 46+ other kinases [1] [6] [10]. This precision enabled researchers to dissect B-Raf-specific signaling in the MAPK pathway, free from confounding off-target effects.
Table 1: Selectivity Profile of SB-590885 vs. Early B-Raf Inhibitors
| Inhibitor | B-RafV600E Ki (nM) | c-Raf Ki (nM) | Selectivity (B-Raf/c-Raf) | Kinase Panel Selectivity | 
|---|---|---|---|---|
| SB-590885 | 0.16 | 1.72 | 11-fold | >1,000-fold vs. 46 kinases | 
| Sorafenib | 38 | 6 | 0.16-fold | Inhibits VEGFR, PDGFR, etc. | 
| PLX4720 | 0.013 | 0.58 | 45-fold | >100-fold vs. 200 kinases | 
Mechanistic Validation
Crystallographic studies revealed that SB-590885 stabilizes B-RafV600E in an active conformation, binding deep within the ATP pocket via hydrogen bonds with Cys532 and hydrophobic interactions [2] [4]. This mechanism explained its superior potency over non-selective inhibitors and provided a blueprint for next-generation drugs (e.g., vemurafenib) [5]. Functionally, SB-590885 suppressed ERK phosphorylation (EC₅₀ = 28–290 nM) and proliferation (EC₅₀ = 0.1–0.87 μM) in B-RafV600E-driven cell lines (Colo205, A375, SKMEL28), while sparing cells with wild-type B-Raf or Ras mutations (e.g., HCT116, EC₅₀ = 4.6 μM) [1] [6].
Genetic Therapeutic Index
The 2006 landmark study by King et al. demonstrated that SB-590885’s efficacy correlated strictly with oncogenic BRAF status [2] [8]:
Table 2: Cellular Responses to SB-590885 in B-RafV600E vs. Wild-Type Models
| Cell Line | Genetic Profile | ERK Phosphorylation EC₅₀ (μM) | Proliferation IC₅₀ (μM) | Biological Outcome | 
|---|---|---|---|---|
| Colo205 | B-RafV600E | 0.028 | 0.10 | Growth arrest | 
| A375 | B-RafV600E | 0.29 | 0.37 | Apoptosis | 
| HCT116 | K-Ras G13D | 1.10 | 4.60 | No significant effect | 
| SK-MEL-2 | N-Ras Q61R | 1.10 | 1.10 | Minimal inhibition | 
Broader Scientific Utility
Beyond oncology, SB-590885 became a tool for:
Table 3: Standardized Nomenclature for SB-590885
| Designation | Identifier | 
|---|---|
| Chemical Name | 5-[2-[4-[2-(Dimethylamino)ethoxy]phenyl]-5-(4-pyridinyl)-1H-imidazol-4-yl]-2,3-dihydro-1H-inden-1-one oxime | 
| CAS Number | 405554-55-4 | 
| Synonyms | SB590885, SB 590885 | 
| Molecular Formula | C₂₇H₂₇N₅O₂ | 
| Molecular Weight | 453.54 g/mol | 
                                    
                CAS No.: 27973-72-4
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 1185071-64-0
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3773-25-9
CAS No.: